molecular formula C7H9NO2S B14773063 Ethyl 5-methylisothiazole-3-carboxylate

Ethyl 5-methylisothiazole-3-carboxylate

Cat. No.: B14773063
M. Wt: 171.22 g/mol
InChI Key: NDDDOEFYDNUBHL-UHFFFAOYSA-N
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Description

Ethyl 5-methylisothiazole-3-carboxylate is a heterocyclic compound featuring an isothiazole ring substituted with a methyl group at position 5 and an ethyl ester at position 2. These compounds are pivotal in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis .

Properties

IUPAC Name

ethyl 5-methyl-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDDOEFYDNUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylisothiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with thiosemicarbazide, followed by cyclization with ethyl chloroformate . The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylisothiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted isothiazoles .

Mechanism of Action

The mechanism of action of Ethyl 5-methylisothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 5-methylisothiazole-3-carboxylate with key analogs:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight Key Applications/Activities
This compound* Isothiazole 5-Me, 3-COOEt C₇H₉NO₂S 171.22 (calc.) Synthetic intermediate (hypothesized)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Isoxazole 5-Me, 4-COOEt, 3-Ph C₁₃H₁₃NO₃ 231.25 Pharmacological studies (anti-convulsant, antibacterial)
Ethyl 5-cyclopropylisoxazole-3-carboxylate Isoxazole 5-cyclopropyl, 3-COOEt C₉H₁₁NO₃ 181.19 Intermediate in agrochemical synthesis
Methyl-3-hydroxyisothiazole-5-carboxylate Isothiazole 3-OH, 5-COOMe C₆H₇NO₃S 173.19 Building block for complex molecules

Key Differences and Implications

(a) Heterocyclic Core
  • Isothiazole vs. Isoxazole: Isothiazoles contain sulfur and nitrogen in the ring, while isoxazole contains oxygen and nitrogen.
(b) Substituent Effects
  • Ester Group Position : this compound has an ester at position 3, whereas Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate places the ester at position 3. This positional difference may alter steric hindrance and biological target interactions .
  • Functional Groups: Hydroxyl groups (e.g., Methyl-3-hydroxyisothiazole-5-carboxylate) increase polarity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics compared to non-polar methyl/ester substituents .

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